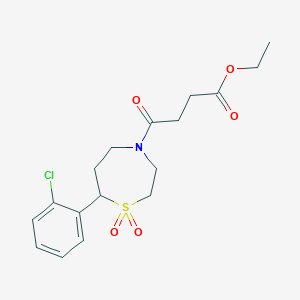

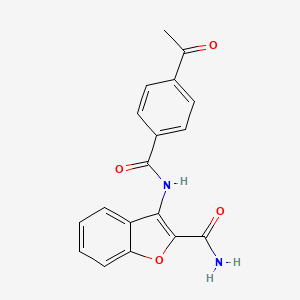

3-(4-Acetylbenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Acetylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofurans are found in nature and have been extensively studied by medicinal chemists over the years because of their chemotherapeutic and physiological properties .

Synthesis Analysis

The synthesis of benzofuran derivatives involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The molecular structure of benzofuran derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, is likely to be similar, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylations directed by 8-aminoquinoline and transamidations . These reactions allow for the installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have been recognized for their significant role in medicinal chemistry . They are particularly effective in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . The furan nucleus is an essential synthetic technique in the search for new drugs .

Synthesis of Novel Furan Derivatives

The compound can be used in the synthesis of novel furan derivatives . For instance, Benfodda and team synthesized three furan derivatives using Suzuki–Miyaura cross-coupling reaction .

Development of New Drugs

The compound can be used in the development of new drugs . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to access a wide range of elaborate benzofuran-2-carboxamides .

Anticancer Therapeutic Potential

Benzofuran scaffolds, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have shown potential in anticancer therapy . They have exhibited significant cytotoxicity against various cell lines, making them more potent than the reference cisplatin .

Antimicrobial Properties

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been shown to display a wide range of antimicrobial properties .

Antifungal Properties

In addition to their antimicrobial properties, furan-containing compounds also have antifungal properties . This makes them a valuable resource in the fight against fungal infections .

Future Directions

properties

IUPAC Name |

3-[(4-acetylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-10(21)11-6-8-12(9-7-11)18(23)20-15-13-4-2-3-5-14(13)24-16(15)17(19)22/h2-9H,1H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMICIWGVZQIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylbenzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)

![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)

![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)

![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)